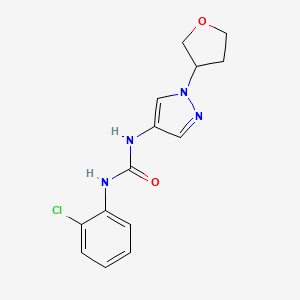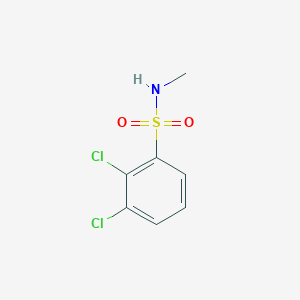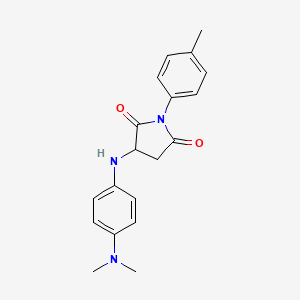
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Several studies have explored the chemical reactivity and synthetic applications of compounds structurally related to "3-((4-(Dimethylamino)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione." For instance, the work by Gulevskaya, Besedin, and Pozharskii (1999) on purines, pyrimidines, and fused systems demonstrated that dimethylpyrimido derivatives react with primary amines in the presence of an oxidant to yield 4-amino derivatives, highlighting the potential for creating diverse chemical structures through such reactions (Gulevskaya et al., 1999).
Material Science Applications
In the field of materials science, Kumar et al. (2018) reported on the synthesis and structural analysis of a diketopyrrolopyrrole derivative that was end-capped with a dimethylaminophenyl moiety. This compound demonstrated stable electronic properties and was used in the construction of field-effect transistors and inverters, indicating its utility in developing stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).
Biochemical Evaluation
Research into the biochemical properties of compounds akin to "this compound" has also been conducted. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. Some compounds exhibited selective, competitive inhibition, underscoring the potential for designing inhibitors based on the pyrrolidine-dione framework (Daly et al., 1986).
Optoelectronic Properties
Wazzan and Irfan (2019) investigated the optoelectronic and charge transport properties of Pechmann dyes related to the core structure of "this compound." Their study provides insights into the potential use of such compounds in organic light-emitting diodes (OLEDs), highlighting the importance of structural modification on the electronic properties and performance of OLED materials (Wazzan & Irfan, 2019).
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMGOAOAGGMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

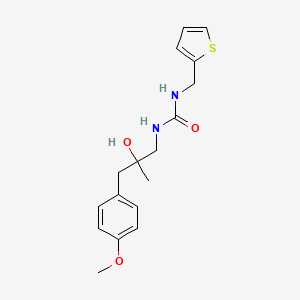
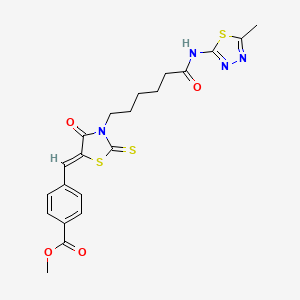
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)
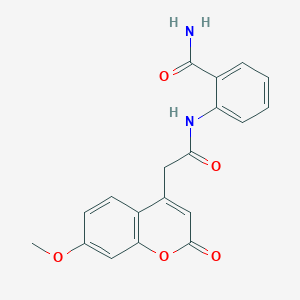
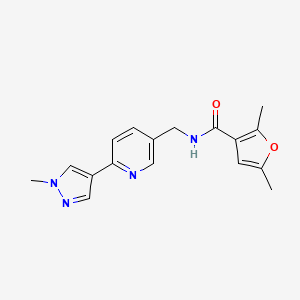

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)
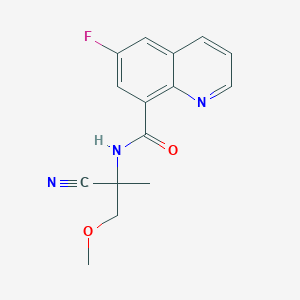
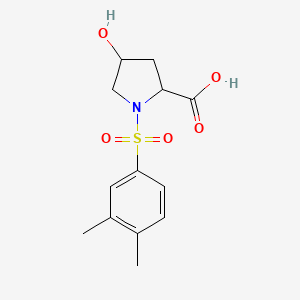
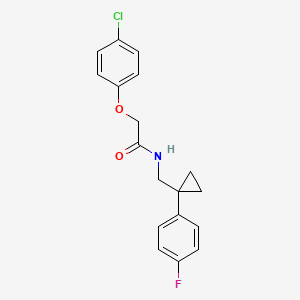

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
